![molecular formula C13H16N2O3S B2774043 N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide CAS No. 2097914-11-7](/img/structure/B2774043.png)
N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide
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Overview
Description
“N-[4-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 54951-54-1 . It has a molecular weight of 242.3 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide . The InChI code for this compound is 1S/C10H14N2O3S/c1-8(13)11-9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7H,1-3H3,(H,11,13) .Physical And Chemical Properties Analysis
The compound has a melting point range of 141 - 143 .Scientific Research Applications
- Researchers have evaluated the antimicrobial properties of N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide. In vitro studies demonstrated potent antifungal activity against various fungal strains. Additionally, the compound exhibited moderate antibacterial activity against both sensitive and resistant bacterial strains .
- In silico studies further revealed a favorable binding affinity profile against specific microbial targets, including Staphylococcus aureus and Candida albicans .
- N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide displayed good anti-inflammatory activity. This property is crucial in the context of combating inflammatory conditions and related diseases .
- Given the emergence of multidrug resistance among pathogens, novel agents with alternative modes of action are essential. N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide represents a potential candidate for overcoming drug resistance in both antimicrobial and anticancer therapies .
- The thiazole ring, a core moiety in N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide, has attracted attention in drug discovery. Heterocyclic structures, especially those containing nitrogen and sulfur, often exhibit promising biological activities. Researchers explore the structure-activity relationship of such heterocycles to optimize drug design .
- The compound was synthesized using the Hantzsch method, involving a three-step reaction with excellent yields under eco-friendly conditions. Characterization techniques, including 1H NMR, 13C NMR, FT-IR, and GCMS, confirmed its structure .
Antimicrobial Activity
Anti-Inflammatory Potential
Drug Resistance Mitigation
Heterocyclic Drug Design
Chemical Synthesis and Characterization
Potential Therapeutic Applications
Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylsulfamoyl)phenyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-5-13(16)14-10-11-6-8-12(9-7-11)19(17,18)15(2)3/h6-9H,10H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAOQRMBGDSHET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide |
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